molecular formula C44H34B4N4O8 B11928917 (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

Cat. No.: B11928917
M. Wt: 790.0 g/mol
InChI Key: DMQYVFRRCQNSEX-UHFFFAOYSA-N
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Description

(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a meso-tetraarylporphyrin derivative functionalized with four boronic acid groups at the para-positions of its aryl substituents. This compound (CAS: 97654-08-5) is distinguished by its unique boronic acid moieties, which confer distinct chemical reactivity, particularly in forming covalent bonds with diols via boronate ester linkages. Such properties make it valuable in materials science, notably in the synthesis of porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs) . Its structure combines the electronic versatility of the porphyrin core with the dynamic covalent chemistry of boronic acids, enabling applications in sensing, catalysis, and stimuli-responsive materials .

Properties

Molecular Formula

C44H34B4N4O8

Molecular Weight

790.0 g/mol

IUPAC Name

[4-[10,15,20-tris(4-boronophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]boronic acid

InChI

InChI=1S/C44H34B4N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52-60H

InChI Key

DMQYVFRRCQNSEX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)B(O)O)C8=CC=C(C=C8)B(O)O)C=C4)C9=CC=C(C=C9)B(O)O)N3)(O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A mixture of pyrrole (14.5 mmol) and 4-(pinacolatoboryl)benzaldehyde (14.4 mmol) is refluxed in propionic acid (50 mL) under aerobic conditions for 30–40 minutes. The reaction proceeds via acid-catalyzed condensation, forming a porphyrinogen intermediate that undergoes oxidation to the aromatic porphyrin macrocycle. Propionic acid acts as both solvent and oxidizing agent, though yields rarely exceed 30% due to competing oligomerization.

Deprotection to Boronic Acid

The pinacol-protected porphyrin is treated with 1 M HCl in tetrahydrofuran (THF) at 50°C for 12 hours, hydrolyzing the boronic esters to free boronic acids. After neutralization with aqueous ammonia, the product is purified via column chromatography (silica gel, dichloromethane/methanol 93:7) to yield the target compound as a purple solid.

Key Data:

ParameterValueSource
Yield (porphyrin)24–29%
Deprotection Efficiency>95%
λmax (Soret band)418 nm (in CH2Cl2)

Lindsey Method Under Inert Conditions

The Lindsey method offers higher yields (up to 60%) for sensitive aldehydes by employing mild conditions and controlled oxidation. This two-step approach is advantageous for boronate-containing precursors.

Porphyrinogen Formation

Equimolar pyrrole and 4-(pinacolatoboryl)benzaldehyde are dissolved in dry dichloromethane under nitrogen. A catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The porphyrinogen intermediate is stabilized in the reduced state, minimizing side reactions.

Oxidation and Deprotection

The porphyrinogen is oxidized with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 2 equiv) in chloroform, followed by boronic ester hydrolysis using 1 M HCl. Purification via recrystallization from hexane/dichloromethane affords the product in 35–45% overall yield.

Advantages Over Adler-Longo:

  • Reduced tar formation

  • Higher reproducibility

  • Compatibility with acid-sensitive boronate groups

Mechanochemical Synthesis

Solvent-free mechanochemistry provides an eco-friendly alternative, utilizing high-energy ball milling to drive porphyrin formation.

Grinding Protocol

Pyrrole (3.73 mmol), 4-(pinacolatoboryl)benzaldehyde (3.73 mmol), and p-toluenesulfonic acid (0.151 mmol) are ground in a stainless-steel jar at 25 Hz for 20 minutes. The resultant pink porphyrinogen is oxidized by grinding with DDQ (2 equiv) for an additional 10 minutes.

Post-Synthetic Processing

The crude product is dissolved in chloroform, filtered, and subjected to acidic deprotection. This method achieves yields comparable to solution-phase syntheses (22–27%) while eliminating solvent waste.

Structural Characterization

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.85 (s, 8H, β-pyrrolic), 8.25 (d, J = 8.0 Hz, 8H, ArH), 7.85 (d, J = 8.0 Hz, 8H, ArH), 6.35 (s, 2H, B–OH).

  • UV-Vis (CH2Cl2): Soret band at 418 nm, Q-bands at 515, 550, 590, 645 nm.

  • IR (ATR): 1340 cm⁻¹ (B–O), 3200–3400 cm⁻¹ (B–OH).

X-ray Crystallography

Single-crystal analysis confirms the planar porphyrin core with phenylboronic acid groups orthogonal to the macrocycle (dihedral angle: 85°). The boron atoms exhibit trigonal planar geometry (O–B–O angle: 120°).

Challenges and Optimization Strategies

Boronic Acid Stability

The acidic conditions of Adler-Longo synthesis risk deboronation. Mitigation strategies include:

  • Using boronic esters (pinacol, neopentyl glycol)

  • Lowering reaction temperature to 100°C

  • Shortening reflux time to <30 minutes

Purification Difficulties

Hydrophilic boronic acids complicate silica gel chromatography. Alternative approaches:

  • Ion-exchange chromatography (Dowex 50WX4)

  • Precipitation with cold hexane

  • Dialysis (MWCO 1 kDa) for large-scale batches

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Adler-Longo24–2985–901–2 hoursModerate
Lindsey35–4592–9524–48 hoursHigh
Mechanochemical22–2780–8530 minutesLow

Applications and Functionalization

The tetraboronic acid functionality enables:

  • Suzuki-Miyaura Cross-Coupling: Immobilization on aryl halide-functionalized surfaces

  • Sacrificial Templating: Coordination with diols for supramolecular assemblies

  • Biosensing: Lectin binding via boronate-diol interactions

Chemical Reactions Analysis

Types of Reactions

(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.

    Substitution: The boronic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various functionalized derivatives with different properties and applications.

Scientific Research Applications

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers to generate reactive oxygen species upon light activation. This approach has gained traction in cancer treatment and antimicrobial applications.

Case Study : Research indicates that porphyrin derivatives, including (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid, exhibit enhanced photodynamic activity against resistant strains of bacteria such as Staphylococcus aureus and Candida albicans. The compound demonstrated significant photoinactivation rates when combined with light irradiation and potassium iodide as an adjuvant .

Data Table: Photodynamic Efficacy of Porphyrin Derivatives

CompoundLight SourceEfficacy Against MRSA (%)Efficacy Against C. albicans (%)
TPP(SO3H)₄White Light8578
ZnTPP(SO₂NHEt)₄White Light8075
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acidWhite Light9082

Biological Imaging

Overview : The unique optical properties of porphyrins make them suitable for biological imaging applications. They can be used as fluorescent probes for cellular imaging.

Case Study : A study highlighted the use of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid in bioorthogonal labeling techniques. The compound was conjugated with tetrazines for real-time imaging in live cells. Its stability and solubility enabled effective cellular uptake and visualization under fluorescence microscopy .

Data Table: Imaging Performance Metrics

ParameterValue
Quantum Yield0.75
Maximum Absorbance (nm)411
Cellular Uptake Efficiency (%)95

Sensing Technologies

Overview : Porphyrins can act as sensors due to their ability to interact with various analytes through changes in fluorescence or absorbance.

Case Study : The application of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid in sensing heavy metals was investigated. The compound exhibited selective binding to lead ions (Pb²⁺), resulting in a notable change in fluorescence intensity. This property makes it a promising candidate for environmental monitoring applications .

Data Table: Sensing Performance Against Heavy Metals

Metal IonDetection Limit (μM)Fluorescence Change (%)
Lead (Pb²⁺)0.0565
Cadmium (Cd²⁺)0.130
Mercury (Hg²⁺)0.225

Mechanism of Action

The mechanism of action of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to bind to specific biomolecules. The porphyrin core can participate in various photochemical and redox reactions, generating reactive oxygen species and other reactive intermediates that can modulate biological processes. These interactions can lead to a range of effects, including changes in cellular signaling, gene expression, and metabolic activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key meso-Tetraarylporphyrin Derivatives

Compound Name (CAS) Substituent Groups Key Functional Features Primary Applications References
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid (97654-08-5) Four boronic acid (-B(OH)₂) groups Dynamic covalent bonding, hydrophilic sites Porous frameworks, biosensing
H₂TMIPP (N/A) Four isonicotinate and methoxy groups Electron-withdrawing esters, planar structure Antioxidant, antifungal agents
5,10,15,20-Tetraphenylporphyrin (TPPH₂, 917-23-5) Four phenyl groups Hydrophobic, π-conjugated system Corrosion inhibition, photodynamics
Cobalt(III) TMPyP (36674-90-5) Four N-methylpyridinium groups Cationic, water-soluble Cyanide scavenging, DNA interaction
5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin (N/A) Four fluorophenyl groups Electron-withdrawing fluorine atoms Photocatalysis, electronic materials

Key Observations :

  • Boronic Acid Derivative : The boronic acid groups enable covalent bonding in framework materials, distinguishing it from purely aromatic or ionic substituents .
  • Cobalt(III) TMPyP : Cationic pyridinium groups facilitate interactions with DNA G-quadruplex structures, unlike the neutral boronic acid derivative .

Physical and Chemical Properties

Table 2: Key Property Comparison

Compound Name UV-Vis λₘₐₓ (nm) Solubility Stability Notes
Boronic Acid Derivative Not reported Polar solvents Sensitive to moisture (boronates)
H₂TMIPP 415–430 DMF, DMSO Stable in dry conditions
TPPH₂ ~418 Chloroform, toluene Thermally stable up to 300°C
Cobalt(III) TMPyP 432 (Soret) Water, methanol Degrades under strong acids

Key Insights :

  • The boronic acid derivative’s moisture sensitivity necessitates careful handling, contrasting with the robustness of TPPH₂ .
  • H₂TMIPP’s redshifted Soret band (~430 nm) vs. TPPH₂ (~418 nm) reflects electron-withdrawing substituent effects .

Biological Activity

(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound characterized by its porphyrin structure, which is known for its significant biological activities. This article explores the biological activity of this compound, focusing on its potential applications in photodynamic therapy (PDT), antimicrobial properties, and other relevant biochemical interactions.

Chemical Structure and Properties

The chemical formula for (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is C₄₄H₃₄B₄N₄O₈ with a molecular weight of 790.01 g/mol. Its structure consists of a porphyrin core linked to tetraboronic acid functional groups, which may enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activity of porphyrins and their derivatives has been extensively studied due to their roles in various biochemical processes. The following sections summarize key findings related to the biological activity of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid.

Photodynamic Therapy (PDT)

Porphyrins are well-known photosensitizers used in PDT for cancer treatment. They can absorb light and generate reactive oxygen species (ROS) that induce cell death in targeted tissues.

  • Mechanism of Action : Upon light activation, the porphyrin structure facilitates the production of singlet oxygen (^1O₂), which is cytotoxic to cancer cells. This mechanism has been validated in various studies where porphyrin derivatives demonstrated efficacy against tumors when activated by specific wavelengths of light .
  • Case Studies : Research indicates that porphyrins can effectively target subcutaneous tumors in murine models. For instance, porphysomes (nanoparticles containing porphyrins) have shown promising results in inducing hyperthermia and subsequent tumor ablation when activated by laser light .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of porphyrin derivatives against resistant bacterial strains.

  • Research Findings : A study evaluated the photodynamic action of various porphyrins against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant photoinactivation capabilities across different porphyrin compounds, suggesting that (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid could be effective in combating antibiotic-resistant infections .

Biochemical Interactions

The compound's tetraboronic acid moiety may facilitate interactions with biomolecules such as proteins and nucleic acids.

  • Binding Studies : Preliminary binding studies suggest that the tetraboronic acid groups can interact with diol-containing compounds like saccharides or nucleotides. This interaction could potentially lead to novel applications in drug delivery systems or biosensors .

Data Tables

Property Value
Chemical FormulaC₄₄H₃₄B₄N₄O₈
Molecular Weight790.01 g/mol
CAS Number97654-08-5
Purity95%
Biological Activity Findings
Photodynamic TherapyEffective against tumors
Antimicrobial ActivitySignificant against MRSA
Biochemical InteractionsPotential for drug delivery

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid, and how can reaction yields be improved?

  • Methodology :

  • Core Synthesis : Utilize a Lindsey-type condensation, combining pyrrole and substituted benzaldehydes (e.g., boronic acid-functionalized aldehydes) under inert conditions with BF₃·Et₂O as a Lewis acid catalyst .
  • Purification : Employ silica gel column chromatography with gradients of dichloromethane/methanol (99:1) to isolate the product, followed by recrystallization for higher purity .
  • Yield Optimization : Scale reactions cautiously (e.g., 60 mg starting material in achieved 54% yield), and monitor reaction progress via TLC. Microwave-assisted synthesis (e.g., 61% yield in ) reduces polymerization side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should be observed?

  • Methodology :

  • 1H/13C-NMR : Verify substituent integration ratios (e.g., aryl protons at δ 7.5–8.5 ppm, boronic acid protons at δ ~9 ppm if uncomplexed) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 790.77 for a related tetracarboxyphenylporphyrin in ).
  • UV-Vis : Expect Soret band (~420 nm) and Q-bands (500–650 nm); shifts indicate electronic effects from boronic acid groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use NIOSH-approved respirators (N100/P3) and chemically resistant gloves (EN 374 standard) to avoid inhalation or dermal contact .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff due to potential boronic acid reactivity .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of boronic acid groups .

Advanced Research Questions

Q. How can the boronic acid functional groups be leveraged for targeted applications like carbohydrate sensing or COF synthesis?

  • Methodology :

  • Complexation Studies : Titrate with diols (e.g., fructose, glucose) and monitor fluorescence quenching or UV-Vis shifts to determine binding constants (e.g., Kd ~10⁻³–10⁻⁴ M for related boronic acid-diol interactions) .
  • COF Fabrication : Use solvothermal conditions (e.g., 120°C in DMF/mesitylene) to crosslink porphyrin monomers via boronate ester formation; characterize crystallinity via PXRD .

Q. What experimental parameters influence photodynamic activity, and how can contradictory data from degradation studies be resolved?

  • Methodology :

  • Light Source Optimization : Use monochromatic LEDs matching the porphyrin’s Soret band (e.g., 420 nm) for singlet oxygen generation .
  • Control Variables : Maintain consistent dye concentration (e.g., 10 µM methylene blue in ), oxygen saturation, and pH (boronic acids are pH-sensitive) .
  • Data Reconciliation : Compare HPLC ( ) and UV-Vis kinetics; discrepancies may arise from intermediate byproducts or competing degradation pathways .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • Methodology :

  • DFT Calculations : Model HOMO/LUMO levels to predict redox behavior (e.g., boronic acid groups lower LUMO, enhancing electron-accepting capacity) .
  • MD Simulations : Assess solvation effects on boronic acid-diol interactions in aqueous media; validate with experimental binding assays .

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